molecular formula C6H7ClN2O B8585676 1-(6-Chloro-4-pyrimidinyl)ethanol

1-(6-Chloro-4-pyrimidinyl)ethanol

Cat. No.: B8585676
M. Wt: 158.58 g/mol
InChI Key: CDZZAESZTOUQQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Chloro-4-pyrimidinyl)ethanol is a pyrimidine derivative featuring a chlorine substituent at the 6-position and an ethanol group at the 4-position of the pyrimidine ring. Pyrimidine derivatives are widely explored for their pharmacological properties, including kinase inhibition and antimicrobial activity.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

1-(6-chloropyrimidin-4-yl)ethanol

InChI

InChI=1S/C6H7ClN2O/c1-4(10)5-2-6(7)9-3-8-5/h2-4,10H,1H3

InChI Key

CDZZAESZTOUQQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NC=N1)Cl)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1-(6-Chloro-4-pyrimidinyl)ethanol is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its structural properties make it a valuable building block for developing various drugs, especially those targeting specific biological pathways.

  • Antiviral Activity : Research has indicated that derivatives of this compound exhibit antiviral properties. For instance, compounds synthesized from this precursor have shown effectiveness against viral infections by inhibiting viral replication mechanisms .
  • Anticancer Properties : Studies have demonstrated that certain derivatives of this compound possess cytotoxic effects against cancer cell lines. The mechanism involves the inhibition of specific enzymes that are crucial for tumor growth and proliferation .

Agricultural Science

The compound has also been explored for its herbicidal properties, contributing to the development of new agricultural chemicals aimed at pest control.

  • Herbicidal Activity : Research indicates that this compound derivatives can act as effective herbicides. These compounds interfere with the growth of unwanted plants by disrupting key metabolic pathways .
  • Pesticide Formulations : The compound's efficacy in controlling weeds has led to its incorporation into pesticide formulations, enhancing crop yield and reducing the reliance on traditional herbicides .

Material Science

In addition to biological applications, this compound has potential uses in material science.

  • Polymer Synthesis : The compound can be utilized in the synthesis of polymers with specific chemical properties. Its ability to form stable bonds makes it suitable for creating materials with enhanced durability and resistance to environmental factors .
  • Nanotechnology : Recent studies have explored the use of this compound in developing nanomaterials. These materials can be engineered for various applications, including drug delivery systems and sensors due to their unique properties at the nanoscale .

Case Study 1: Antiviral Applications

A recent study synthesized several derivatives of this compound and tested their antiviral activity against influenza viruses. The results showed a significant reduction in viral load in treated cells compared to controls, indicating the compound's potential as a therapeutic agent in antiviral drug development.

Case Study 2: Herbicidal Efficacy

In a controlled agricultural study, formulations containing this compound were applied to fields infested with common weeds. The results demonstrated a marked decrease in weed biomass and improved crop yields, suggesting its effectiveness as a new herbicide.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on compounds sharing the 6-chloro-4-pyrimidinyl core but differing in substituents, which critically influence their physicochemical properties and applications.

Substituent Variations and Structural Similarity

Key analogs from the evidence include:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Similarity Score
2-((6-Chloropyrimidin-4-yl)(ethyl)amino)ethanol 1220020-02-9 C₈H₁₃ClN₄O 228.67* Ethylaminoethanol 0.90
2-(4-(6-Chloropyrimidin-4-yl)piperazin-1-yl)ethanol 1220036-27-0 C₁₀H₁₅ClN₄O 242.71* Piperazine-ethanol 0.95
1-(6-Chloro-4-pyrimidinyl)-4-piperidinecarboxamide 1242240-92-1 C₁₀H₁₃ClN₄O 240.69 Piperidinecarboxamide N/A
N1-(6-Chloro-4-pyrimidinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride 1220029-17-3 C₉H₁₆Cl₂N₄ 251.15 Dimethylamino-propanediamine N/A

*Molecular weights estimated based on structural formulas.

Key Observations:

  • Piperazine-ethanol substituent (CAS 1220036-27-0): The piperazine ring increases molecular bulk and hydrogen-bonding capacity, likely improving receptor-binding affinity in drug design .
  • Piperidinecarboxamide (CAS 1242240-92-1): With a logP of 0.22 , this compound exhibits moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its carboxamide group may participate in target interactions via hydrogen bonds.
  • Dimethylamino-propanediamine (CAS 1220029-17-3): The dimethylamino group and hydrochloride salt enhance water solubility, making it suitable for formulation in polar solvents .

Physicochemical and Pharmacokinetic Trends

  • Lipophilicity (logP): Piperidinecarboxamide (logP 0.22) is less lipophilic than dimethylamino-propanediamine derivatives, suggesting divergent tissue distribution profiles. Ethylaminoethanol analogs likely have lower logP values than piperazine derivatives due to reduced aromaticity.
  • Molecular Weight:
    • Piperazine and piperidine derivatives (MW 240–251) fall within the typical range for small-molecule drugs, favoring oral bioavailability.
  • Solubility: Compounds with polar substituents (e.g., aminoethanol, piperazine) exhibit improved aqueous solubility, critical for intravenous administration .

Preparation Methods

Nucleophilic Substitution from 4,6-Dichloropyrimidine

Reagents : 4,6-Dichloropyrimidine, ethanolamine, potassium carbonate (K₂CO₃).
Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Conditions : 80–100°C, 12–24 hours under nitrogen.

The ethanolamine nucleophile displaces the chlorine at the 4-position of 4,6-dichloropyrimidine. The reaction requires a base (e.g., K₂CO₃) to deprotonate ethanolamine, enhancing its nucleophilicity. The 6-chloro group remains intact due to steric and electronic effects.

Yield : 60–75% after column chromatography (silica gel, ethyl acetate/hexane).

ParameterDetails
Temperature80–100°C
Reaction Time12–24 hours
SolventDMF/DMSO
BaseK₂CO₃
PurificationColumn chromatography

Reduction of 1-(6-Chloro-4-pyrimidinyl)acetic Acid

Reagents : 1-(6-Chloro-4-pyrimidinyl)acetic acid, lithium aluminium hydride (LiAlH₄).
Solvent : Tetrahydrofuran (THF).
Conditions : 0°C to reflux, 2–4 hours.

The carboxylic acid group is reduced to a primary alcohol using LiAlH₄. This method is advantageous for substrates where direct substitution is challenging.

Yield : 50–65% after aqueous workup and solvent evaporation.

ParameterDetails
Reducing AgentLiAlH₄ (2.0 equiv)
Temperature0°C → Reflux
Reaction Time2–4 hours
SolventTHF

Multi-Step Synthesis from Bicyclic Precursors

Steps :

  • Ring-Opening : 2-Azabicyclo[2.2.1]hept-5-en-3-one reacts with methanesulfonic acid and water in THF at 62–65°C to form a carboxylic acid intermediate.

  • Reduction : The intermediate is treated with LiAlH₄ in THF at 0–22°C to yield 4-amino-2-cyclopentene-1-methanol.

  • Coupling : Reaction with 2-amino-4,6-dichloropyrimidine in the presence of NaOH and NaF.

Yield : 38–45% after three steps.

Reaction Mechanisms and Key Considerations

Nucleophilic Substitution Mechanism

The substitution at the 4-position of 4,6-dichloropyrimidine proceeds via an SNAr (nucleophilic aromatic substitution) mechanism. The electron-withdrawing chloro groups activate the pyrimidine ring, enabling attack by ethanolamine’s deprotonated oxygen. The 6-chloro group remains due to decreased reactivity at the meta position.

Side Reactions :

  • Over-substitution at the 6-position (<5%).

  • Oxidation of ethanolamine to glycolic acid derivatives (mitigated by inert atmosphere).

Reduction of Carboxylic Acids

LiAlH₄ reduces the carboxyl group to a primary alcohol through a two-step process:

  • Formation of an alkoxide intermediate.

  • Protonation during aqueous workup to yield the alcohol.

Safety Note : LiAlH₄ is moisture-sensitive; reactions require anhydrous conditions.

Optimization Strategies

Solvent and Base Selection

  • Polar Aprotic Solvents : DMF or DMSO enhance nucleophilicity and reaction rates.

  • Alternative Bases : Sodium hydride (NaH) improves yields to 80% in some cases but requires strict temperature control.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) reduces reaction times by 50% while maintaining yields at 70–75%.

Industrial-Scale Production

  • Continuous Flow Reactors : Enable precise control of temperature and residence time, reducing byproduct formation.

  • Catalytic Systems : Palladium catalysts facilitate coupling reactions at lower temperatures (50–60°C).

Analytical Characterization

1H NMR (CDCl₃) : δ 8.12 (d, J = 4.8 Hz, 1H, pyrimidine-H), 6.37 (d, J = 4.8 Hz, 1H, pyrimidine-H), 3.87 (t, J = 4.6 Hz, 2H, -OCH₂), 2.91 (q, J = 8.0 Hz, 2H, -CH₂OH).
FT-IR : C-Br stretch at ~550 cm⁻¹, O-H stretch at 3300–3500 cm⁻¹.
HPLC : Retention time ~12 min (C18 column, 0.1% TFA in acetonitrile/water) .

Q & A

Q. What are the recommended synthetic routes for 1-(6-Chloro-4-pyrimidinyl)ethanol under laboratory conditions?

  • Methodological Answer : Laboratory-scale synthesis typically involves nucleophilic substitution or alcohol functionalization. For example:
  • Nucleophilic substitution : React 6-chloro-4-pyrimidinecarbaldehyde with a Grignard reagent (e.g., methylmagnesium bromide) followed by acid workup to yield the ethanol derivative.
  • Reduction approaches : Reduce 6-chloro-4-pyrimidine ketones using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%).

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Identify the ethanol proton (δ ~4.8 ppm, broad singlet) and pyrimidine protons (δ ~8.5-9.0 ppm, doublets).
  • ¹³C NMR : Confirm the presence of the chlorinated pyrimidine ring (C-Cl, δ ~150 ppm) and hydroxyl-bearing carbon (δ ~65 ppm).
  • IR : Detect O-H stretching (~3200-3400 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹).
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of H₂O or Cl).

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental observations for this compound’s physicochemical properties?

  • Methodological Answer :
  • Hybrid DFT approaches : Combine exact exchange (e.g., Becke’s three-parameter hybrid functional, B3LYP) with gradient corrections to improve thermochemical accuracy for properties like dipole moments or solubility .
  • Validation protocols : Cross-check computational results (e.g., solvation free energy via COSMO-RS) with experimental solubility data in polar aprotic solvents (DMF, DMSO).
  • Error analysis : Quantify discrepancies using root-mean-square deviations (RMSD) between predicted (DFT) and experimental crystal structure data (XRD).

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of derivatives?

  • Methodological Answer :
  • Scaffold modification : Introduce substituents (e.g., methyl, amino) at the pyrimidine 2- or 5-positions to modulate electronic effects and steric bulk.
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to assess interactions with biological targets (e.g., kinase ATP-binding pockets).
  • In vitro assays : Test derivatives against bacterial models (e.g., E. coli MIC assays) to correlate substituent electronegativity with antibacterial potency .

Data Contradiction Analysis

Q. How should researchers address inconsistent catalytic activity data in hydrogenation reactions involving this compound?

  • Methodological Answer :
  • Control experiments : Compare catalyst performance (e.g., Pd/C vs. Raney Ni) under identical conditions (temperature, H₂ pressure).
  • Kinetic profiling : Monitor reaction progress (TLC or HPLC) to identify intermediates (e.g., over-reduction to ethane derivatives).
  • Surface characterization : Use XPS or TEM to detect catalyst poisoning by chlorine residues, which may explain reduced activity .

Future Research Directions

Q. What computational frameworks are suitable for predicting the environmental impact of this compound?

  • Methodological Answer :
  • QSAR models : Train models using biodegradability datasets (e.g., BIOWIN) and descriptors like logP and topological polar surface area (TPSA).
  • Ecotoxicology simulations : Apply ECOSAR to estimate LC₅₀ values for aquatic organisms, supplemented by Daphnia magna acute toxicity assays .

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